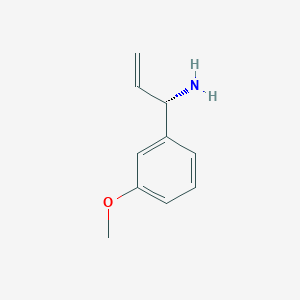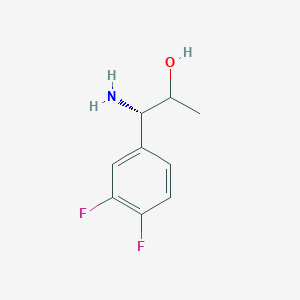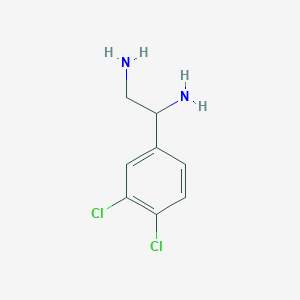
Methyl 2-(3-(benzyloxy)propoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(benzyloxy)propoxy)acetate is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a propoxy chain, which is further connected to a methyl acetate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(benzyloxy)propoxy)acetate typically involves the reaction of benzyl alcohol with 3-chloropropyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyloxy group replaces the chlorine atom on the propyl chain. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(benzyloxy)propoxy)acetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxypropoxy acetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-(benzyloxy)propoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(benzyloxy)propoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The propoxy chain and ester moiety can also influence the compound’s solubility and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-(phenoxy)propoxy)acetate: Similar structure but with a phenoxy group instead of a benzyloxy group.
Methyl 2-(3-(methoxy)propoxy)acetate: Contains a methoxy group instead of a benzyloxy group.
Methyl 2-(3-(ethoxy)propoxy)acetate: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness
Methyl 2-(3-(benzyloxy)propoxy)acetate is unique due to the presence of the benzyloxy group, which imparts specific chemical and physical properties. This group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the benzyloxy group can influence the compound’s interaction with biological targets, potentially leading to unique pharmacological effects.
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 2-(3-phenylmethoxypropoxy)acetate |
InChI |
InChI=1S/C13H18O4/c1-15-13(14)11-17-9-5-8-16-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChI Key |
KHDHXOWAFUQXCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















